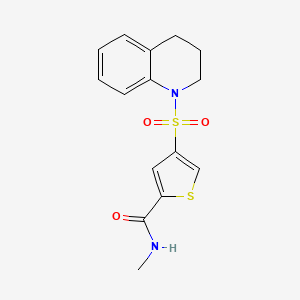
N-benzyl-3-(2-pyrimidinyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(2-pyrimidinyloxy)benzamide belongs to a class of compounds known for their potential in various applications due to their structural and chemical properties. Compounds like MGCD0103 have been studied for their roles as histone deacetylase (HDAC) inhibitors, indicating the therapeutic potential of similar structures (Zhou et al., 2008).
Synthesis Analysis
The synthesis of similar compounds involves reacting specific pyridinol or pyrimidinone derivatives with carboxylic acid chlorides or other suitable reactants. For instance, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized from 2-amino-3-pyridinol and carboxylic acid chlorides (Mobinikhaledi et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like N-benzyl-3-(2-pyrimidinyloxy)benzamide can be analyzed through X-ray crystallography, providing insights into their conformation, bond lengths, and angles. Studies on similar compounds have shown the importance of the orientation of pyridine rings relative to benzene rings in determining molecular properties (Artheswari et al., 2019).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclization and oxidation, to form new structures with different properties. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the versatility of benzamide derivatives in chemical synthesis (Browne et al., 1981).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can significantly impact their applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be used for their physical characterization.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is crucial for exploring the applications of N-benzyl-3-(2-pyrimidinyloxy)benzamide and similar compounds. Studies have explored the antibacterial and antifungal activities of benzamide derivatives, highlighting their potential in medical applications (Mobinikhaledi et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzyl-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(21-13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)23-18-19-10-5-11-20-18/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFGLSYVROAVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-pyrimidinyloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5528570.png)
![6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5528586.png)
![3-fluoro-N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5528593.png)
![5-cyclohexyl-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5528594.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5528598.png)
![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528606.png)

![1-(4-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5528623.png)
![2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5528630.png)
![1,1'-[1-(2-amino-4,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5528638.png)
![1,6-diethyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5528646.png)
![methyl N-methyl-N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B5528653.png)
![4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5528658.png)
![methyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5528679.png)